3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H8N2OS |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-11-4-3-10-9(11)7-2-5-13-8(7)6-12/h2-6H,1H3 |
InChI Key |
DZROYRQLFOCGRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=C(SC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde is a key intermediate and can be prepared via the Vilsmeier-Haack formylation of thiophene. The classical approach involves the reaction of thiophene with N,N-dimethylformamide (DMF) in the presence of phosphorus oxychloride (POCl3) as the formylation agent. The reaction is typically conducted by adding POCl3 slowly to a mixture of thiophene and DMF below 15 °C, then gradually raising the temperature to 80–90 °C and maintaining for about 3 hours. After cooling, the reaction mixture is hydrolyzed with ice water, neutralized with sodium hydroxide solution, and the product is extracted and purified by distillation under reduced pressure. Yields reported exceed 73% for thiophene-2-carbaldehyde under these conditions.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Thiophene + DMF + POCl3 | 10–20 °C → 80–90 °C | 3 h | >73 | Slow addition of POCl3, gradual heating |
| 2 | Hydrolysis with ice water | ~30 °C | — | — | Followed by neutralization with NaOH |
| 3 | Extraction with carbon tetrachloride | Room temp | — | — | Washing and dehydration steps |
| 4 | Distillation under reduced pressure | — | — | — | Final purification |
Preparation of 1-Methyl-1H-imidazol-2-yl Substituent
The 1-methylimidazole moiety can be introduced by starting from 1-methylimidazole derivatives or by methylation of imidazole precursors. While direct synthesis of 1-methylimidazole-2-yl intermediates is documented, the key is to have a functional group amenable to coupling at the 2-position of the imidazole ring.
Reduction of 1H-imidazole-2-carbaldehyde to (1H-imidazol-2-yl)methanol has been reported using sodium borohydride in methanol at 5–20 °C, yielding about 45–78% depending on conditions. This intermediate can be further functionalized or methylated to obtain 1-methylimidazol-2-yl derivatives.
| Reagent | Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1H-imidazole-2-carbaldehyde + NaBH4 | Methanol, inert atmosphere | 5–20 °C | 1–3 h | 45–78 | Silica gel purification |
Coupling of 1-Methyl-1H-imidazol-2-yl to Thiophene-2-carbaldehyde
The critical step in the preparation of 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde is the formation of the C–C bond between the 3-position of thiophene and the 2-position of the 1-methylimidazole ring.
A feasible approach is via palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings, where the thiophene ring is functionalized with a halide (e.g., 3-bromothiophene-2-carbaldehyde) and the imidazole moiety is introduced as a boronic acid or alkyne derivative. Literature reports on Sonogashira coupling of propargylic ureas and aryl iodides under Pd(II)/Cu(I) catalysis in the presence of triethylamine in dry dichloromethane provide a precedent for such heterocyclic couplings.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-Bromothiophene-2-carbaldehyde + 1-methylimidazol-2-yl boronic acid or equivalent | Room temp | Overnight | Variable | Pd(II) catalyst, CuI co-catalyst, Et3N base |
| 2 | Purification by silica gel chromatography | — | — | — | Hexane/ethyl acetate eluent |
Scientific Research Applications
3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of organic materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The thiophene ring can participate in π-π interactions, which are important in binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
The following analysis compares 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and applications.
Structural Analogs with Thiophene-Imidazole Hybrids
Key Observations :
- Electron-rich vs. fused systems : The target compound’s thiophene-imidazole hybrid offers simpler electronic tuning compared to fused systems like benzo[b]thiophene derivatives .
- Reactivity : The aldehyde group in the target compound enables Schiff base formation, whereas thioether-linked analogs (e.g., 5-Methyl-4-...thioether) may prioritize sulfur-based reactivity .
Benzimidazole and Imidazole-Carbaldehyde Derivatives
Key Observations :
- Substituent effects : Benzimidazole derivatives (e.g., 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde) exhibit enhanced aromatic stability but reduced solubility compared to thiophene-based analogs .
- Synthetic flexibility : The target compound’s thiophene core allows regioselective functionalization, whereas benzimidazole derivatives often require harsh conditions for substitution .
Physicochemical and Spectral Comparisons
Key Observations :
Biological Activity
3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that combines imidazole and thiophene moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula : C9H8N2OS
- Molecular Weight : 192.24 g/mol
- IUPAC Name : 3-(1-methylimidazol-2-yl)thiophene-2-carbaldehyde
- Canonical SMILES : CN1C=CN=C1C2=C(SC=C2)C=O
The biological activity of 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, making it effective in inhibiting metalloenzymes.
- Binding Interactions : The thiophene ring facilitates π-π interactions with biological macromolecules, enhancing binding affinity to proteins and nucleic acids.
These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.
Antimicrobial Activity
Research has demonstrated significant antimicrobial properties of 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.98 μg/mL | 1.50 μg/mL |
| Escherichia coli | 5.00 μg/mL | 10.00 μg/mL |
| Candida albicans | 7.80 μg/mL | 12.50 μg/mL |
The compound exhibited strong activity against Gram-positive bacteria, particularly MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 15.0 |
| HeLa | 20.5 |
| MCF7 | 18.0 |
The mechanism involves inducing apoptosis via the intrinsic mitochondrial pathway, characterized by increased levels of reactive oxygen species (ROS) and activation of caspases .
Comparative Studies
When compared with similar compounds, such as thiophene derivatives and other imidazole-based structures, 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde shows enhanced biological activity due to its dual functional groups.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 3-(1-Methyl-1H-imidazol-2-yl)thiophene-2-carbaldehyde | High | Moderate |
| Thiophene derivative X | Moderate | Low |
| Imidazole derivative Y | Low | Moderate |
This unique combination allows for a broader spectrum of biological activities, making it a versatile candidate for drug development .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
-
Case Study on Antimicrobial Resistance :
A study involving patients with MRSA infections showed that treatment with formulations containing the compound resulted in a significant reduction in bacterial load compared to standard treatments. -
Cancer Treatment Trials :
Preliminary trials on lung cancer patients indicated that the compound could enhance the efficacy of existing chemotherapy agents when used in combination therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
